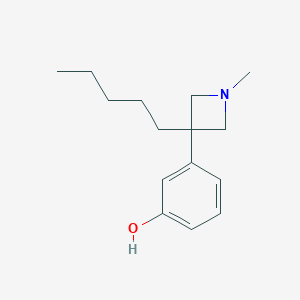
3-(1-methyl-3-pentylazetidin-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- is a chemical compound with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol . It is also known by its systematic name, 3-(1-methyl-3-pentylazetidin-3-yl)phenol . This compound is characterized by the presence of a phenol group attached to a 3-azetidinyl substituent, which is further substituted with a 1-methyl-3-pentyl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- typically involves the reaction of a phenol derivative with an azetidine derivative under specific conditions. One common method involves the alkylation of a phenol with a 3-azetidinyl halide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The azetidinyl ring can be reduced under hydrogenation conditions to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for reduction reactions.
Substitution: Electrophilic reagents such as nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amines and reduced azetidinyl derivatives.
Substitution: Nitrated, halogenated, and sulfonated phenolic compounds.
Aplicaciones Científicas De Investigación
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The azetidinyl ring can interact with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- can be compared with other similar compounds, such as:
Phenol, 3-(1-methyl-3-butyl-3-azetidinyl)-: Differing by the length of the alkyl chain, which can affect its physical and chemical properties.
Phenol, 3-(1-methyl-3-hexyl-3-azetidinyl)-: Another analog with a longer alkyl chain, potentially altering its biological activity and solubility.
Phenol, 3-(1-methyl-3-azetidinyl)-: Lacking the pentyl group, which may influence its reactivity and interaction with biological targets.
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
19832-53-2 |
|---|---|
Fórmula molecular |
C15H23NO |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
3-(1-methyl-3-pentylazetidin-3-yl)phenol |
InChI |
InChI=1S/C15H23NO/c1-3-4-5-9-15(11-16(2)12-15)13-7-6-8-14(17)10-13/h6-8,10,17H,3-5,9,11-12H2,1-2H3 |
Clave InChI |
BVHFQVFALHWYPP-UHFFFAOYSA-N |
SMILES |
CCCCCC1(CN(C1)C)C2=CC(=CC=C2)O |
SMILES canónico |
CCCCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Key on ui other cas no. |
19832-53-2 |
Sinónimos |
m-(1-Methyl-3-pentyl-3-azetidinyl)phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















